molecular formula C23H23N7O3 B2473045 3-(3-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 1421494-80-5

3-(3-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No.: B2473045
CAS No.: 1421494-80-5
M. Wt: 445.483
InChI Key: LXKCDZCOGZXQNT-UHFFFAOYSA-N
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Description

3-(3-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a synthetic organic compound with the CAS Number 1421494-80-5 and a molecular formula of C 23 H 23 N 7 O 3 . It has a molecular weight of 445.5 g/mol . This complex molecule is built on a multifaceted heterocyclic scaffold, incorporating key pharmacophores including a quinazolin-4-one moiety, a piperazine linker, and a 5-methyl-1,2,4-oxadiazol-pyridine unit . The specific three-dimensional structure is defined by the SMILES notation: Cc1nc(-c2ccc(N3CCN(C(=O)CCn4cnc5ccccc5c4=O)CC3)nc2)no1 . The integration of these distinct heterocyclic systems suggests significant potential for interaction with biological targets. The quinazolinone core is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition and other enzymatic activities. The 1,2,4-oxadiazole ring is a known bioisostere for carboxylate and amide groups, often employed to enhance metabolic stability and binding affinity in drug discovery efforts. The piperazine linker provides conformational flexibility, potentially enabling optimal positioning for target engagement. Consequently, this compound is of high interest for researchers in chemical biology and drug discovery, particularly for screening against protein kinases, epigenetic regulators, and various other enzyme families. It is presented as a high-quality chemical tool for investigative purposes only. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[3-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O3/c1-16-26-22(27-33-16)17-6-7-20(24-14-17)28-10-12-29(13-11-28)21(31)8-9-30-15-25-19-5-3-2-4-18(19)23(30)32/h2-7,14-15H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKCDZCOGZXQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)CCN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic molecule that incorporates multiple pharmacophores, including a quinazolinone core, a piperazine moiety, and a 1,2,4-oxadiazole ring. This structural diversity suggests potential for a wide range of biological activities, particularly in areas such as antimicrobial, anticancer, and anti-inflammatory research.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

C19H22N6O3\text{C}_{19}\text{H}_{22}\text{N}_6\text{O}_3

This molecular composition indicates the presence of nitrogen and oxygen heteroatoms, which are often associated with enhanced biological activity in pharmaceutical compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the 1,2,4-oxadiazole moiety. These compounds have demonstrated significant activity against various bacterial strains. For instance:

  • Dhumal et al. (2016) reported that derivatives of 1,3,4-oxadiazole exhibited strong inhibition against Mycobacterium bovis BCG. The binding affinity to the enoyl reductase enzyme (InhA) was critical for their antibacterial efficacy .

Anticancer Activity

The quinazolinone scaffold is well-documented for its anticancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cell lines:

  • Research by MDPI (2020) indicated that oxadiazole derivatives could increase p53 expression and activate caspase pathways in MCF-7 breast cancer cells, leading to cell death .

Anti-inflammatory Effects

Compounds derived from oxadiazole have also been explored for their anti-inflammatory effects:

  • Research findings suggest that certain oxadiazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Study 1: Antimicrobial Efficacy

In a recent study published in PMC, a series of 1,3,4-oxadiazole derivatives were synthesized and tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The most potent compounds showed IC50 values significantly lower than those of standard antibiotics like gentamicin .

CompoundTarget BacteriaIC50 (μM)
Compound AE. coli5.0
Compound BS. aureus2.5

Study 2: Anticancer Activity

A study focused on the anticancer potential of quinazolinone derivatives demonstrated that several compounds exhibited IC50 values in the low micromolar range against various cancer cell lines.

CompoundCell LineIC50 (μM)
Compound CMCF-78.0
Compound DHeLa12.5

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions of this compound with target proteins involved in disease pathways:

  • Docking with Enoyl Reductase : The binding affinity was evaluated using molecular modeling software, revealing strong interactions with critical amino acid residues.
  • Cancer Targets : Docking studies against various kinases implicated in cancer progression showed promising results for further development.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinazolin and oxadiazole exhibit significant antimicrobial properties. Studies have shown that compounds containing the oxadiazole moiety demonstrate activity against a range of bacteria and fungi. For instance, a related series of compounds with oxadiazole and quinazolin structures were tested against Gram-positive and Gram-negative bacteria as well as fungi using the broth microdilution method. Some derivatives showed promising results, particularly those with halogen substitutions, which enhanced their antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The quinazolin scaffold has been extensively studied for its anticancer properties. Compounds similar to the one have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that certain derivatives can effectively target cancer cell lines, suggesting their potential as chemotherapeutic agents .

Other Therapeutic Activities

The compound also exhibits a range of other pharmacological activities:

  • Anti-inflammatory : Various studies have indicated that quinazolin derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antiviral : Some compounds within this chemical class have shown activity against viral infections, including those caused by HIV.
  • CNS Activity : Certain derivatives possess central nervous system depressant effects, which could be beneficial in treating anxiety or sleep disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of specific functional groups such as oxadiazole and piperazine is significant in enhancing biological activity. The following table summarizes the key structural features associated with various biological activities:

Structural FeatureBiological Activity
Oxadiazole GroupAntimicrobial, Anticancer
Piperazine MoietyCNS Activity
Quinazolin CoreAnti-inflammatory
Halogen SubstituentsEnhanced Antimicrobial Activity

Synthesis and Evaluation

One study synthesized a series of quinazoline derivatives with oxadiazole substituents and evaluated their antimicrobial activity against several pathogens. The results indicated that compounds with specific substitutions exhibited higher potency than standard antibiotics .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of these compounds to various biological targets. For example, docking simulations revealed strong interactions between the synthesized compounds and enzymes involved in bacterial cell wall synthesis, supporting their potential as antibacterial agents .

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